Ethyl 2-(2-(2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)thiazol-4-yl)acetate oxalate
Description
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Properties
IUPAC Name |
ethyl 2-[2-[[2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetyl]amino]-1,3-thiazol-4-yl]acetate;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O4S.C2H2O4/c1-3-23-13(22)4-11-8-25-15(17-11)18-12(21)7-20-5-10(6-20)14-16-9(2)19-24-14;3-1(4)2(5)6/h8,10H,3-7H2,1-2H3,(H,17,18,21);(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFVQQXRALKXMIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)CN2CC(C2)C3=NC(=NO3)C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a thiazole ring have been found to exhibit diverse biological activities , suggesting that this compound may interact with multiple targets.
Mode of Action
Oximes, for instance, are formed in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
Given the diverse biological activities associated with thiazole-containing compounds , it is likely that multiple pathways are affected.
Result of Action
Compounds with a thiazole ring have been associated with a range of effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Biological Activity
Ethyl 2-(2-(2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)thiazol-4-yl)acetate oxalate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , and it features a combination of oxadiazole and thiazole moieties, which are often associated with various biological activities.
Structural Formula
The structural representation can be summarized as follows:
Antimicrobial Activity
Research indicates that compounds containing oxadiazole and thiazole rings exhibit significant antimicrobial properties. A study evaluated the antimicrobial activity of similar thiazole derivatives and found that they possess considerable efficacy against a range of bacterial strains, suggesting that this compound may also demonstrate similar effects .
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with thiazole and oxadiazole rings often inhibit specific enzymes involved in metabolic processes in pathogens or cancer cells.
- Interference with DNA Synthesis : Similar compounds have been shown to interfere with DNA replication in bacteria and cancer cells.
- Modulation of Cell Signaling Pathways : The compound may affect pathways related to cell survival and apoptosis.
Case Studies and Research Findings
A review of literature reveals various studies focusing on related compounds:
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Antimicrobial Studies : In a comparative study of thiazole derivatives, compounds structurally akin to this compound exhibited minimum inhibitory concentrations (MICs) in the range of 0.5 to 32 µg/mL against Gram-positive and Gram-negative bacteria .
Compound MIC (µg/mL) Target Organism Thiazole Derivative A 8 Staphylococcus aureus Thiazole Derivative B 16 Escherichia coli Ethyl Oxadiazole C 32 Pseudomonas aeruginosa -
Anticancer Activity : A study on similar oxadiazole-containing compounds reported IC50 values ranging from 10 to 50 µM against various cancer cell lines .
Compound IC50 (µM) Cancer Cell Line Oxadiazole Derivative X 20 MCF7 (Breast Cancer) Oxadiazole Derivative Y 15 HeLa (Cervical Cancer)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
